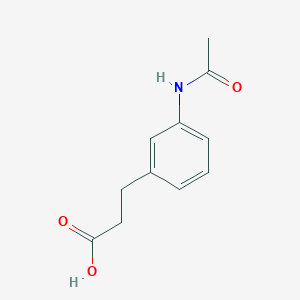

3-(3-Acetamidophenyl)propanoic acid

描述

Contextualization of Acetamidophenyl Propanoic Acid Scaffolds in Medicinal Chemistry Research

Within the broader class of phenylpropanoic acids, those containing an acetamido group on the phenyl ring represent a key area of investigation in medicinal chemistry. The acetamido group can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are crucial for interactions with biological targets. nih.gov The strategic placement of the acetamido group, along with other substituents on the phenyl ring and modifications to the propanoic acid chain, allows for the fine-tuning of a compound's pharmacological profile. This has led to the exploration of acetamidophenyl propanoic acid scaffolds in the development of novel therapeutic agents for various diseases.

Historical Trajectories of Propanoic Acid Analogues in Drug Discovery and Development

The journey of propanoic acid analogues in drug discovery dates back to the mid-19th century with the discovery and synthesis of propionic acid. biocrates.com Initially recognized for its antimicrobial and antifungal properties, it found widespread use as a food preservative. biocrates.com A significant leap in its medicinal application came with the development of arylpropionic acid derivatives, most notably ibuprofen, in the 1960s. orientjchem.org Ibuprofen, a 2-(4-isobutylphenyl)propanoic acid, became a cornerstone non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. orientjchem.org This success spurred further research into related structures, leading to the discovery of other prominent NSAIDs like naproxen (B1676952) and ketoprofen. orientjchem.org The exploration of propanoic acid analogues has since expanded beyond anti-inflammatory agents to various other therapeutic areas, driven by the scaffold's favorable pharmacokinetic properties and synthetic tractability.

Contemporary Research Avenues for 3-(3-Acetamidophenyl)propanoic Acid

Recent research has focused on synthesizing and evaluating novel derivatives of this compound for a range of biological activities. For instance, studies have explored the synthesis of polysubstituted thiazole (B1198619) derivatives incorporating this scaffold, which have shown promising antiproliferative activity in lung cancer models. mdpi.com Specifically, certain oxime and carbohydrazide (B1668358) derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid demonstrated potent activity against both drug-sensitive and drug-resistant lung cancer cells. mdpi.com

Another area of active investigation involves the development of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer and antioxidant agents. nih.gov The inclusion of a 4-hydroxyphenyl moiety is intended to enhance solubility and facilitate crucial hydrogen bonding interactions with biological targets. nih.govnih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and tested for their antimicrobial properties against multidrug-resistant bacterial and fungal pathogens, with some compounds showing significant activity. nih.govresearchgate.net These contemporary studies highlight the ongoing efforts to leverage the this compound scaffold for the development of new therapeutic candidates.

Detailed Research Findings

Recent studies have delved into the synthesis and biological evaluation of various derivatives of this compound, revealing promising therapeutic potential.

One line of research focused on the synthesis of novel polysubstituted thiazole derivatives. mdpi.com The process involved refluxing 3-[1-(4-acetylphenyl)thioureido]propanoic acid with 4-substituted phenacyl bromides to yield thiazole hydrobromide salts, which were then converted to the desired thiazol-2-yl propanoic acid derivatives. mdpi.com Structure-activity relationship (SAR) analysis of these compounds showed that their antiproliferative activity was dependent on their specific chemical structure. mdpi.com Notably, oxime and carbohydrazide derivatives exhibited significant cytotoxic activity against lung cancer cells, in some cases surpassing that of the standard chemotherapeutic agent cisplatin. mdpi.com In silico studies suggested that these compounds may exert their effects by interacting with human SIRT2 and EGFR, two important targets in cancer therapy. mdpi.com

Another area of investigation has been the development of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds are of interest due to the favorable chemical properties conferred by the 4-hydroxyphenyl group, including enhanced aqueous solubility and the ability to form strong hydrogen bonds. nih.gov Research has shown that these derivatives can serve as a scaffold for developing new anticancer and antioxidant compounds. nih.gov Furthermore, a series of these derivatives demonstrated significant antimicrobial activity against a panel of multidrug-resistant ESKAPE bacteria and drug-resistant Candida species, including Candida auris. nih.govresearchgate.net

The table below summarizes the chemical data for this compound and a related precursor, 3-(3-Aminophenyl)propionic acid.

| Property | This compound | 3-(3-Aminophenyl)propionic acid |

| Chemical Formula | C₁₁H₁₃NO₃ | C₉H₁₁NO₂ sigmaaldrich.com |

| Molecular Weight | 207.22 g/mol | 165.19 g/mol sigmaaldrich.com |

| Appearance | Solid | Solid sigmaaldrich.com |

| SMILES | CC(=O)Nc1cccc(CCC(=O)O)c1 | Nc1cccc(CCC(O)=O)c1 sigmaaldrich.com |

| InChI Key | SBHFVSXLYOBZKD-UHFFFAOYSA-N | SBHFVSXLYOBZKD-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-(3-acetamidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVJTIYWMPQVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515136 | |

| Record name | 3-(3-Acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-83-5 | |

| Record name | 3-(3-Acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 3-(3-Acetamidophenyl)propanoic Acid

The creation of this compound from basic starting materials can be achieved through several reliable synthetic routes. These methods often involve the careful construction of the acetamide (B32628) and phenylpropanoic acid components.

Amidation and Condensation Approaches for Acetamide-Phenylpropanoic Acid Linkage

The formation of the amide bond is a cornerstone of many synthetic pathways. In the context of this compound, this typically involves the reaction of an amine with a carboxylic acid or its activated derivative. libretexts.orggrowingscience.com The direct reaction between a carboxylic acid and an amine can result in salt formation, necessitating the use of activating agents or conversion of the carboxylic acid to a more reactive species like an acyl chloride or anhydride. libretexts.org

Common coupling reagents used to facilitate amide bond formation include N,N′-Dicyclohexylcarbodiimide (DCC), N,N′-Diisopropylcarbodiimide (DIC), and N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). growingscience.comnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For instance, the combination of EDC and HOBt is a widely used system for routine amide couplings. nih.gov

Furthermore, multicomponent reactions catalyzed by organophosphorus compounds offer an efficient way to assemble amides from simple starting materials. nih.gov These methods can proceed under mild conditions and tolerate a variety of functional groups.

Reductive Synthesis of 3-Aminophenylpropionic Acid Precursors

A key precursor for the target molecule is 3-(3-aminophenyl)propionic acid. sigmaaldrich.com One common approach to synthesize this intermediate involves the reduction of a nitro group on an aromatic ring. For example, 3-amino-3-(2-nitrophenyl)propanoic acid can be synthesized through a condensation reaction of an appropriate aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297). chemicalbook.com The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Reductive amination of carboxylic acids provides a sustainable and efficient route to primary amines. rsc.org This process can be achieved using a heterogeneous catalytic system with hydrogen gas and ammonia, offering high selectivity and recyclability of the catalyst. rsc.org Another approach involves the reductive alkylation of amines with aldehydes or ketones using various reducing agents and catalysts. organic-chemistry.org

Acetylation Techniques for Aminophenyl Intermediates

Once the 3-(3-aminophenyl)propionic acid precursor is obtained, the final step in the de novo synthesis is the acetylation of the amino group. mdpi.comwikipedia.org Acetylation is a fundamental reaction in organic synthesis, often employed to protect amino groups. mdpi.com

A common and efficient method for acetylation is the use of acetic anhydride. mdpi.comwikipedia.org This reaction can be performed under solvent-free and catalyst-free conditions, offering a greener alternative to traditional methods. mdpi.com The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl group of acetic anhydride, leading to the formation of the acetylated product and acetic acid as a byproduct. mdpi.com

Alternatively, acetyl chloride can be used as the acetylating agent. ias.ac.in While highly reactive, its use in an aqueous medium like a brine solution under weakly basic conditions has been shown to be effective for the acetylation of primary amines and amino acids. ias.ac.in

Advanced Synthetic Modifications and Derivatization Strategies

Beyond its initial synthesis, this compound can serve as a scaffold for generating a diverse range of analogs through various chemical transformations.

Alkylation and Coupling Reactions for Analog Generation

The core structure of this compound can be modified through alkylation and cross-coupling reactions to introduce new functional groups and build molecular complexity. For instance, N-alkylation of the amide nitrogen can be achieved, although this is generally less common than modifications at other positions.

More significantly, the aromatic ring provides a handle for various cross-coupling reactions. If a bromo-substituted analog like 3-acetamido-3-(3-bromophenyl)propanoic acid is used, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds with boronic acids. nih.govnih.gov Similarly, other transition metal-catalyzed reactions, including those involving copper, nickel, and silver, can facilitate the formation of carbon-carbon, carbon-nitrogen, carbon-phosphorus, and carbon-sulfur bonds. rsc.org These reactions are powerful tools for creating libraries of analogs with diverse substituents on the phenyl ring.

Functional Group Interconversions: Oxidation and Reduction of the Parent Compound

The functional groups present in this compound, namely the carboxylic acid and the acetamido group, can undergo further transformations.

The carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversely, while the phenyl ring is relatively stable, the propanoic acid side chain can be susceptible to oxidation under certain conditions. For example, the oxidation of related compounds like 3-benzoylpropionic acid has been studied, leading to the formation of the corresponding carboxylic acid. researchgate.net However, the oxidation states of the carbon atoms within the propanoic acid chain can be considered individually. quora.com

The amide group itself is generally stable but can be hydrolyzed back to the amine and carboxylic acid under acidic or basic conditions. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating acetamido group (-NHCOCH₃). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Due to the presence of the propanoic acid group at the meta position, the primary sites for substitution are the carbon atoms at positions 2, 4, and 6 of the benzene (B151609) ring.

The acetamido group is a moderately activating ortho, para-director. Its activating effect stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the ring's nucleophilicity. rsc.org However, this effect is somewhat attenuated by the electron-withdrawing nature of the adjacent carbonyl group. rsc.org

Common electrophilic aromatic substitution reactions that can be performed on the phenyl moiety of this compound include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. acs.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). acs.org Given the directing effect of the acetamido group, the major products would be 2-nitro- and 4-nitro-3-(3-acetamidophenyl)propanoic acid. The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. cdnsciencepub.comrsc.org For instance, using acetyl nitrate (B79036) might favor the formation of the ortho isomer. cdnsciencepub.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished by reacting the compound with the elemental halogen in the presence of a suitable solvent, often acetic acid. suniv.ac.inamericanpharmaceuticalreview.com For less reactive halogens like bromine, a Lewis acid catalyst such as FeBr₃ may not be strictly necessary due to the activated nature of the ring, though its presence can accelerate the reaction. suniv.ac.in The primary products would be the 2-bromo- and 4-bromo-substituted derivatives.

Friedel-Crafts Reactions: While the acetamido group is activating, its nitrogen lone pair can coordinate with the Lewis acid catalyst (e.g., AlCl₃) typically used in Friedel-Crafts reactions. This can deactivate the ring or lead to undesired side reactions. nih.govymerdigital.com However, under specific conditions, Friedel-Crafts acylation to introduce an acyl group (R-C=O) at the ortho and para positions may be possible, though it can be challenging. ymerdigital.comresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing robust and scalable synthetic processes.

Application of Factorial Design Experiments for Process Parameter Elucidation

Factorial design is a powerful statistical tool for optimizing chemical processes by simultaneously investigating the effects of multiple variables and their interactions. ymerdigital.com For the synthesis of a compound like this compound, a factorial design experiment could be employed to elucidate the optimal conditions for a key reaction step, such as an electrophilic aromatic substitution.

A 2³ factorial design, for instance, could investigate three variables at two levels each (a high and a low value). These variables could include reaction temperature, catalyst concentration, and reaction time. The response would typically be the reaction yield or purity of the product.

Illustrative Data Table for a 2³ Factorial Design in the Nitration of an Acetanilide (B955) Analogue:

| Experiment Run | Temperature (°C) | Catalyst Conc. (mol%) | Time (h) | Yield (%) |

| 1 | 0 | 5 | 1 | 75 |

| 2 | 25 | 5 | 1 | 85 |

| 3 | 0 | 10 | 1 | 80 |

| 4 | 25 | 10 | 1 | 92 |

| 5 | 0 | 5 | 3 | 78 |

| 6 | 25 | 5 | 3 | 88 |

| 7 | 0 | 10 | 3 | 83 |

| 8 | 25 | 10 | 3 | 95 |

This table is illustrative and based on typical outcomes for electrophilic aromatic substitution on acetanilide derivatives.

Analysis of the data from such an experiment would reveal the main effects of each factor and any significant interaction effects between them, allowing for the determination of the optimal process parameters.

Role of Catalyst Systems and Solvent Polarity in Synthetic Efficiency

The choice of catalyst and solvent plays a pivotal role in the efficiency of electrophilic aromatic substitution reactions on this compound.

Catalyst Systems: In reactions like nitration and Friedel-Crafts acylation, the catalyst generates the active electrophile. The strength and concentration of the catalyst can significantly impact the reaction rate and selectivity. For example, in nitration, the concentration of sulfuric acid affects the formation of the nitronium ion. rsc.org In Friedel-Crafts reactions, the choice of Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can influence the outcome, with milder catalysts sometimes being preferred to avoid side reactions with the acetamido group. ymerdigital.com

Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of charged species like the arenium ion intermediate in EAS. mt.com For the nitration of acetanilide, glacial acetic acid is often used as a solvent because it can dissolve the starting material, and the acetate ion is a poor nucleophile, minimizing side reactions. rsc.orgresearchgate.net The use of aprotic solvents of varying polarity, such as acetonitrile (B52724) or dichloromethane, can also affect the reaction rate and product distribution. rsc.org

Illustrative Data Table on the Effect of Solvent on the Yield of a Halogenation Reaction:

| Solvent | Dielectric Constant (ε) | Yield of p-bromoacetanilide (%) |

| Acetic Acid | 6.2 | 85 |

| Dichloromethane | 9.1 | 78 |

| Acetonitrile | 37.5 | 72 |

| Carbon Tetrachloride | 2.2 | 65 |

This table is illustrative and based on general trends observed in the halogenation of acetanilides.

Methodologies for Reaction Monitoring and Reproducibility Assessment

Consistent and reproducible synthesis requires careful monitoring of the reaction progress. Process Analytical Technology (PAT) provides tools for real-time analysis and control of chemical reactions. rsc.orgresearchgate.net

Reaction Monitoring:

Thin-Layer Chromatography (TLC): A simple and rapid technique to qualitatively monitor the disappearance of starting materials and the appearance of products.

High-Performance Liquid Chromatography (HPLC): A quantitative method that can be used to accurately determine the concentration of reactants, intermediates, and products over time. acs.orgresearchgate.net An automated HPLC system can provide real-time reaction profiles. researchgate.net

Gas Chromatography (GC): Suitable for monitoring reactions with volatile components. It can provide quantitative data on the composition of the reaction mixture.

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for in-line or on-line monitoring to track changes in functional groups and the formation of specific products in real time. researchgate.net

Reproducibility Assessment: To ensure reproducibility, it is essential to precisely control critical process parameters identified through optimization studies. This includes maintaining consistent temperature, reactant and catalyst concentrations, and addition rates. Documenting these parameters for each batch and comparing the reaction profiles and final product quality allows for the assessment and assurance of reproducibility.

Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy of 3-(3-Acetamidophenyl)propanoic acid would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule: those on the aromatic ring and those in the aliphatic propanoic acid chain and the acetamido group.

The aromatic region of the spectrum would likely display a complex pattern of signals for the four protons on the benzene (B151609) ring. The substitution pattern (meta) would lead to specific splitting patterns and chemical shifts for each aromatic proton. Protons ortho to the acetamido group would experience a different electronic environment compared to the proton ortho to the propanoic acid substituent, leading to variations in their resonance frequencies.

In the aliphatic region, the two methylene groups (-CH2-) of the propanoic acid chain would each produce a triplet, assuming coupling to each other. The methylene group adjacent to the carboxylic acid would be expected to resonate at a higher chemical shift (downfield) due to the electron-withdrawing effect of the carboxyl group. The methyl protons of the acetamido group (-NHCOCH3) would typically appear as a sharp singlet. The amide proton (-NH-) would also present as a singlet, with its chemical shift potentially influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| -CH2- (adjacent to aryl) | ~2.9 | Triplet |

| -CH2- (adjacent to COOH) | ~2.6 | Triplet |

| -COCH3 | ~2.1 | Singlet |

| -NH- | Variable | Singlet |

| -COOH | >10 | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides a direct map of the carbon framework of this compound. A proton-decoupled ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbons of the carboxylic acid and the amide group would resonate at the most downfield positions, typically in the range of 170-180 ppm. The aromatic carbons would appear in the region of 110-140 ppm, with the carbons directly attached to the substituents showing different chemical shifts from the others. The two methylene carbons of the propanoic acid chain and the methyl carbon of the acetamido group would be found in the upfield aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -COOH | ~174 |

| -C=O (amide) | ~169 |

| Aromatic C-N | ~139 |

| Aromatic C-C (substituted) | ~138 |

| Aromatic C-H | 118 - 129 |

| -CH2- (adjacent to aryl) | ~35 |

| -CH2- (adjacent to COOH) | ~30 |

| -COCH3 | ~24 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be expected around 1660-1690 cm⁻¹. The N-H stretching vibration of the secondary amide would likely be observed as a peak in the region of 3250-3350 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be present around 2850-3100 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | N-H stretch | 3250-3350 |

| Amide | C=O stretch (Amide I) | 1660-1690 |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 207.23 g/mol .

The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), the loss of the acetamido group (-NHCOCH3, 58 Da), or cleavage of the propanoic acid chain.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C11H13NO3), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This is a critical step in unequivocally confirming the identity of a synthesized compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape). The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Different chromatographic conditions can be optimized to achieve the best separation from any potential impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is an indispensable tool for assessing the purity of chemical compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

For aromatic propanoic acids, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica gel, is used with a polar mobile phase. The retention of the compound on the column is influenced by its hydrophobicity; more nonpolar compounds are retained longer.

A typical HPLC analysis would generate a chromatogram, a plot of detector response versus time. A pure sample of this compound should ideally yield a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.

Below is a table outlining a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound, based on methods for related compounds.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilyl) Silica Gel, 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 2.5) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry at 230 nm |

| Column Temperature | 25 °C |

Recrystallization and Column Chromatography for Product Purification

Following chemical synthesis, crude products are often contaminated with unreacted starting materials, byproducts, or residual solvents. Purification is a critical step to isolate the desired compound in a highly pure form. For solid compounds like this compound, recrystallization and column chromatography are the most common and effective purification techniques.

Recrystallization

Recrystallization is a purification technique based on the principle of differential solubility. The crude solid is dissolved in a hot solvent in which it is highly soluble, but in which the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the solvent (mother liquor) or allowing them to be removed from the hot solution by filtration.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound readily at high temperatures but poorly at low temperatures, should not react with the compound, and should be volatile enough to be easily removed from the purified crystals. For carboxylic acids, common recrystallization solvents include water, aqueous alcohol mixtures, or organic solvents like toluene. lookchem.com A general procedure involves dissolving the crude acid in a minimal amount of the hot solvent, filtering the hot solution if necessary to remove insoluble impurities, allowing the solution to cool slowly to form well-defined crystals, and finally collecting the purified crystals by filtration.

Table 2: Potential Recrystallization Solvents and Conditions

| Solvent System | Procedure Rationale |

| Aqueous Ethanol | The polarity can be fine-tuned by adjusting the water/ethanol ratio to achieve high solubility when hot and low solubility when cold. |

| Toluene | A non-polar aromatic solvent that can be effective for compounds with aromatic character, often used for less polar compounds. |

| Petroleum Ether/Hexane | These non-polar solvents are often used for compounds that are sparingly soluble in them, promoting precipitation upon cooling. researchgate.net |

Column Chromatography

When recrystallization is ineffective, or for separating complex mixtures, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel or alumina) while being carried through the column by a liquid mobile phase (the eluent). teledyneisco.com

For the purification of a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice. A solvent system of increasing polarity is typically used as the mobile phase. Less polar impurities will travel down the column faster with a less polar eluent, while the more polar target compound will be retained more strongly on the silica. By gradually increasing the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture), the desired compound can be selectively eluted from the column and collected in pure fractions. The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC).

Alternatively, reversed-phase column chromatography using a C18 stationary phase can be employed, which is particularly useful for polar compounds. teledyneisco.com In this case, a polar mobile phase is used, and elution is achieved by decreasing the polarity of the eluent.

Table 3: Illustrative Column Chromatography Parameters

| Parameter | Normal-Phase Chromatography |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Order | Less polar compounds elute first, followed by more polar compounds. |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Targets and Downstream Pathways

The primary molecular targets of many anti-inflammatory compounds are enzymes involved in the synthesis of prostaglandins (B1171923). The following subsections explore the reported interactions of 3-(3-acetamidophenyl)propanoic acid and related propionic acid derivatives with the cyclooxygenase (COX) enzymes and the subsequent modulation of the arachidonic acid cascade.

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. orientjchem.orgpatsnap.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. patsnap.com

Modulation of the Arachidonic Acid Cascade and Prostaglandin (B15479496) Synthesis

The arachidonic acid cascade is a critical metabolic pathway that leads to the production of various bioactive lipids, including prostaglandins and leukotrienes, which are central to the inflammatory response. youtube.com The biological response to NSAIDs is a direct result of the suppression of prostaglandin biosynthesis. orientjchem.org This is achieved by inhibiting the COX enzymes, which are the key intermediates in this process. orientjchem.orgpatsnap.com

The inhibition of COX-1 and COX-2 by aryl propionic acid derivatives effectively blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) such as PGE2, PGD2, and PGF2α, as well as thromboxane (B8750289) A2 (TXA2). youtube.com By reducing the synthesis of these pro-inflammatory mediators, these compounds can alleviate the symptoms of inflammation. For example, a study on 3-benzoyl-propionic acid demonstrated a reduction in PGE2 levels in an in vivo model of inflammation. researchgate.net While direct studies on the modulation of the complete arachidonic acid cascade by this compound are limited, its classification as a propionic acid derivative suggests a similar mechanism of action. orientjchem.org

Cellular and Biochemical Effects

The interaction of this compound with its molecular targets initiates a cascade of cellular and biochemical events. These downstream effects are responsible for the compound's observed anti-inflammatory, pro-apoptotic, and antimicrobial properties.

Anti-inflammatory Pathways and Reduction of Inflammatory Markers

Propionic acid and its derivatives have been shown to exert anti-inflammatory effects through various pathways. One key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation. nih.gov Studies on the short-chain fatty acids acetate (B1210297) and propionate (B1217596) have shown their ability to suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Specifically, propionate has been observed to significantly downregulate inflammatory parameters. In a study involving human subcutaneous adipose tissue, propionic acid treatment led to a notable decrease in inflammatory markers like TNF-α and IP-10, as well as macrophage markers such as CD163 and MMP-9. nih.gov Another study on 3-benzoyl-propionic acid reported a marked reduction in cell migration and levels of nitric oxide (NO) in an inflammatory model. researchgate.net Furthermore, the consumption of a saffron extract, which contains various metabolites, was found to attenuate the production of pro-inflammatory and pro-catabolic factors like PGE2, MMP-13, ICAM-1, MCP-1, and iNOS in response to inflammatory stimuli. mdpi.com These findings highlight the potential of propionic acid derivatives to modulate inflammatory pathways and reduce key markers of inflammation.

Induction of Apoptosis in Neoplastic Cell Lines via Intrinsic Apoptotic Pathways

Propionic acid has been reported to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a key mechanism for eliminating damaged or unwanted cells. nih.govmdpi.com This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govnih.gov

Research on propionic acid has shown that it can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cervical cancer cells. nih.govnih.gov This process involves the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic markers. nih.gov Furthermore, propionic acid has been observed to induce autophagic cell death in colon cancer cells. nih.gov The intrinsic pathway is initiated by various cellular stresses, leading to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately resulting in cell death. nih.gov Valproic acid, another related compound, has been shown to induce apoptosis in hepatocellular carcinoma cells through the intrinsic pathway by upregulating the expression of genes such as BAX and BAK, and downregulating anti-apoptotic genes like Bcl-2. researchgate.net

Antimicrobial Modalities Against Bacterial and Fungal Strains

Derivatives of propanoic acid have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown their efficacy against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, as well as Gram-negative pathogens and drug-resistant Candida species. nih.gov

The antimicrobial mechanism of propionic acid is multifaceted. It has been shown to suppress the growth of Staphylococcus aureus USA300 by reducing the intracellular pH. researchgate.net Against fungal pathogens, propionic acid induces apoptotic cell death. nih.gov This involves the generation of reactive oxygen species (ROS), activation of metacaspases, and mitochondrial dysfunction, ultimately leading to apoptosis. nih.gov The antifungal activity of propionic acid has been observed to be stronger at a lower pH. researchgate.net

The following table summarizes the minimum inhibitory concentrations (MICs) of some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various microbial strains, illustrating their structure-dependent activity. nih.gov

| Compound/Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) MIC (µg/mL) | Vancomycin-resistant Enterococcus faecalis MIC (µg/mL) | Gram-negative Pathogens MIC (µg/mL) | Drug-resistant Candida species MIC (µg/mL) |

| Hydrazones 14-16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |

| General Derivatives | Not Specified | Not Specified | 8 - 64 | 0.5 - 64 |

Antioxidant Mechanisms: Radical Scavenging and Ferric Ion Reducing Power

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals and to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). While direct studies on the radical scavenging and ferric ion reducing power of this compound are not extensively documented, the chemical structure suggests a potential for such activities. The presence of an acetamido group and a propanoic acid chain on a phenyl ring could influence its electron-donating capabilities.

Research on structurally similar compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, has demonstrated notable antioxidant properties. mdpi.comresearchgate.net For instance, certain derivatives have shown potent activity in the DPPH radical scavenging assay. mdpi.comresearchgate.net This suggests that the core structure of a substituted phenylpropanoic acid can contribute to antioxidant effects. The phenolic hydroxyl group in these analogues is a key contributor to their antioxidant capacity, a feature that this compound lacks. However, the amide group might participate in stabilizing radical species.

| Compound | Assay | Observed Activity | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | DPPH radical scavenging | Promising antioxidant properties, with some derivatives showing potent activity. | mdpi.comresearchgate.net |

| Phenolic Acids (general) | Ferric Reducing Antioxidant Power (FRAP) | Activity varies depending on the specific structure and substituent groups. | mdpi.com |

Antiviral Efficacy and Viral Replication Inhibition

The potential antiviral activity of this compound has not been specifically reported in the available scientific literature. However, the exploration of similar structural motifs in other compounds offers some insights. For instance, various acetophenone (B1666503) derivatives have been investigated for their antiviral properties. One study reported that 3-[bis-(2-hydroxyethyl)-amino]-acetophenone-[4,5-diphenyl-oxyazolyl-(2)]-hydrazone demonstrated significant protection against several viruses in mice. nih.gov

The mechanisms of viral replication inhibition are diverse and often target specific viral enzymes or cellular factors essential for the virus life cycle. For many emerging flaviviruses, for which no approved therapies are available, nucleoside analogues are a promising group of therapeutic compounds. nih.gov While this compound is not a nucleoside analogue, its potential to interfere with viral processes would likely depend on its ability to inhibit key viral enzymes, such as proteases or polymerases, or to modulate host cell pathways that the virus hijacks for its replication. Without direct experimental evidence, its antiviral efficacy remains speculative.

Enzyme Modulation and Inhibition Profiles (e.g., Proteases, Insulysin)

The ability of a compound to modulate or inhibit the activity of specific enzymes is a key aspect of its pharmacological profile.

Proteases: Proteases are a class of enzymes crucial for many biological processes, including viral replication, making them attractive targets for drug development. wikipedia.org For example, the 3C-like protease (3CLpro) is a key enzyme in the life cycle of coronaviruses. wikipedia.org While extensive screening has identified numerous protease inhibitors, there is no specific data indicating that this compound acts as a protease inhibitor. echemstore.com The structure of the compound, with its amide and carboxylic acid groups, could potentially interact with the active sites of certain proteases, but this would require experimental validation.

Insulysin: Insulysin, also known as insulin-degrading enzyme (IDE), is a key enzyme in the clearance of insulin (B600854) and other amyloidogenic peptides. Inhibition of IDE has been proposed as a potential therapeutic strategy for type 2 diabetes. mdpi.com There is no evidence to suggest that this compound inhibits insulysin.

Intermolecular Interactions: Hydrogen Bonding and Pi-Pi Stacking

The chemical structure of this compound allows for several types of intermolecular interactions that are crucial for its physical properties and potential biological activity.

Hydrogen Bonding: The molecule contains both hydrogen bond donors (the N-H group of the amide and the O-H group of the carboxylic acid) and hydrogen bond acceptors (the carbonyl oxygens of the amide and carboxylic acid). This allows for the formation of strong hydrogen bonds between molecules, which can lead to the formation of dimers or larger aggregates. libretexts.org These interactions significantly influence properties like melting point and solubility.

Participation in Detoxification Pathways

Information regarding the specific metabolic fate and participation of this compound in detoxification pathways is not available. Generally, xenobiotics undergo a series of enzymatic modifications in the body, primarily in the liver, to increase their water solubility and facilitate their excretion. These pathways often involve oxidation, reduction, and hydrolysis reactions (Phase I), followed by conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) (Phase II). The acetamido and propanoic acid moieties of the compound would likely be subject to such metabolic transformations.

Effects on Osteoclast Activity and Bone Resorption Processes

While direct studies on this compound are lacking, research on the structurally related compound, 3-(3-hydroxyphenyl)propionic acid (3-3-PPA), provides significant insights into potential effects on bone metabolism. nih.govnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone-destructive diseases. mdpi.comnih.gov

Studies have shown that 3-3-PPA can inhibit osteoclastogenesis (the formation of osteoclasts) and reduce the bone resorptive activity of mature osteoclasts. nih.gov This effect was associated with the downregulation of key osteoclastogenic markers. nih.gov Furthermore, in a mouse model, administration of 3-3-PPA led to increased bone volume and trabecular thickness, with a decreased number of osteoclasts. nih.gov These findings suggest that compounds with a 3-phenylpropanoic acid scaffold may have the potential to modulate bone remodeling.

| Compound | Effect | Mechanism | Reference |

|---|---|---|---|

| 3-(3-hydroxyphenyl)propionic acid (3-3-PPA) | Inhibition of osteoclastogenesis and bone resorption | Downregulation of osteoclastogenic markers | nih.gov |

| 3-(3-hydroxyphenyl)propionic acid (3-3-PPA) | Increased bone volume and trabecular thickness in mice | Decreased osteoclast number | nih.gov |

Interaction with Nucleic Acids and DNA Integrity

There is no specific research available on the interaction of this compound with nucleic acids or its effects on DNA integrity. In general, small molecules can interact with DNA through various modes, including intercalation between base pairs, groove binding, or covalent binding, which can sometimes lead to DNA damage or interference with DNA replication and transcription. A study on the interaction between DNA and acetamiprid, a neonicotinoid insecticide, showed that an interaction could be detected through fluorescence enhancement, but this compound is structurally distinct from this compound. nih.gov Assessing the potential for DNA interaction and genotoxicity would require dedicated experimental studies.

Neurobiological Modulations via Metabolite Pathways

While direct studies on the neurobiological effects of this compound are not prominent in the literature, research into structurally similar metabolites offers insight into potential pathways. Phenylpropanoic acids, often derived from dietary polyphenols or microbial metabolism of amino acids, are recognized for their interaction with neurological processes.

One such related compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a terminal metabolite of polyphenols, has been investigated for its effects on the pathogenesis of dementia. nih.gov In vitro studies using Thioflavin T assays and electron microscopy have shown that HMPA can inhibit the aggregation of amyloid-β (Aβ) protein, a key process in Alzheimer's disease. nih.gov Specifically, HMPA was found to inhibit both the initial nucleation and subsequent elongation phases of Aβ fibril formation. nih.gov Although a relatively high concentration was required in these in vitro experiments, the findings suggest that metabolites of this nature could serve as lead compounds for developing agents that modulate neurodegeneration. nih.gov

Furthermore, the gut-brain axis is a critical area of investigation where microbial metabolites play a significant role. Indole-3-propionic acid (IPA), a metabolite produced by gut bacteria from tryptophan, has demonstrated cardioprotective and neuroreparative effects in animal models. nih.gov Research has linked decreased levels of gut-derived IPA to the exacerbation of myocardial ischemia/reperfusion injury in the context of depression, highlighting a mechanistic link via the brain-gut-heart axis. nih.govresearchgate.net These findings underscore the principle that gut-derived metabolites, including those from the propionic acid family, can have profound systemic effects, including the modulation of neurological and cardiovascular health.

Influence on Gut Microbiome and Cardiometabolic Health

The influence of propanoic acid derivatives on the gut microbiome and metabolic health is an area of active research. Propionate, a short-chain fatty acid (SCFA), is a well-known product of gut microbial fermentation of dietary fibers and plays a significant role in host metabolism. nih.gov Disruptions in propionate metabolism, such as in the genetic disorder propionic acidemia, can lead to significant alterations in the gut microbiota, underscoring the intimate relationship between host metabolic pathways and microbial composition. danoneresearch.com

Studies on specific microbial phenolic metabolites that are structurally related to this compound have shown direct effects on cardiometabolic health. For instance, 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA), a major metabolite of dietary polyphenols, was found to alleviate obesity and improve insulin resistance, lipid metabolism, and oxidative stress in mice fed a high-fat diet. sciopen.com Interestingly, DHPA achieved these beneficial effects with only minor disturbances to the gut microbiome, suggesting its primary action may be through the modulation of host metabolic pathways, such as the tricarboxylic acid (TCA) cycle and tyrosine metabolism. sciopen.com

The broader class of gut microbiota-derived metabolites is increasingly linked to cardiovascular outcomes. Alterations in the gut microbiome are associated with obesity, type 2 diabetes, and cardiovascular disease. nih.gov Metabolites like IPA have been shown to attenuate conditions such as diastolic dysfunction, metabolic remodeling, oxidative stress, and inflammation in mouse models. researchgate.net This body of evidence suggests that propanoic acid derivatives, as products or modulators of gut microbial activity, represent a potential, though not yet fully elucidated, target for managing cardiometabolic disorders.

Antiproliferative Activity against Cancer Cell Lines

The propanoic acid scaffold is being explored in the development of novel anticancer agents. While many propanoic acid derivatives alone may not exhibit strong bioactivity, they can serve as crucial ligands that, when complexed with other elements, yield compounds with potent antiproliferative effects.

A study on novel organotin(IV) carboxylate compounds demonstrated this principle effectively. In this research, propanoic acid derivatives were used as ligand precursors. While the precursors themselves were inactive, the resulting triphenyltin(IV) complexes showed outstanding antiproliferative activity against a panel of human cancer cell lines, including prostate (PC-3), colorectal (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancers. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these complexes ranged from 0.100 to 0.758 µM, indicating high potency. nih.gov

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Triphenyltin(IV) Propanoate Complexes This table is interactive. You can sort and filter the data.

| Compound | PC-3 (Prostate) | HT-29 (Colorectal) | MCF-7 (Breast) | HepG2 (Hepatocellular) |

|---|---|---|---|---|

| Ph₃SnL1 | 0.134 | 0.225 | 0.100 | 0.132 |

| Ph₃SnL2 | 0.758 | 0.403 | 0.603 | 0.463 |

| Ph₃SnL3 | 0.126 | 0.198 | 0.146 | 0.113 |

Data sourced from a study on organotin(IV) carboxylate compounds derived from propanoic acid derivatives. nih.gov L1, L2, and L3 represent different propanoic acid-based ligands.

Further research supports the potential of this chemical class in oncology. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified compounds with the ability to reduce cancer cell viability and suppress cell migration, demonstrating that the scaffold is attractive for developing new anticancer candidates. mdpi.com Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising, structure-dependent antiproliferative activity against lung cancer cells, with some compounds surpassing the efficacy of the conventional chemotherapy drug cisplatin. nih.gov These investigations collectively highlight the therapeutic interest in propanoic acid derivatives as a basis for creating potent antiproliferative agents.

Structure Activity Relationship Sar Studies and Rational Compound Design

Systematic Modification of the 3-(3-Acetamidophenyl)propanoic Acid Core Structure

Rational drug design strategies have focused on modifying specific moieties of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Effects of Aromatic Ring Substituents (e.g., Hydroxyl, Methoxy (B1213986), Halogen) on Activity

The nature and position of substituents on the phenyl ring of this compound analogs have a marked influence on their biological activity. Research on various classes of aromatic compounds has demonstrated that the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. mdpi.comnih.gov

For instance, in studies of related aromatic compounds, halogenation has been shown to shift the functional activity of ligands from agonism towards antagonism. The degree of this shift often correlates with the size of the halogen, with iodine producing a more significant effect than bromine or chlorine. nih.gov The position of the halogen substituent is also crucial, with substitution at certain positions leading to a greater enhancement of antagonistic activity. nih.gov

The position of the substituent on the aromatic ring is a critical determinant of activity. In some series of compounds, 2- and 3-substituted analogs were found to be more active than their 4-substituted counterparts, indicating that the substitution pattern directly influences the molecule's ability to fit into a receptor's binding pocket. mdpi.comnih.gov

| Substituent | Position | General Effect on Activity (in related scaffolds) | Reference |

| Halogens (Cl, Br, I) | Varies | Can shift activity towards antagonism; effect increases with size (I > Br > Cl). | nih.gov |

| Chloro (Cl) | 2- and 3- | Generally more active than 4-substituted analogs. Often a favorable substituent. | mdpi.comnih.gov |

| Methoxy (OCH3) | Varies | May decrease reaction rates compared to halogens in some contexts. | researchgate.net |

| Trifluoromethyl (CF3) | Varies | Can be less successful than other substituents like chlorine. | mdpi.comnih.gov |

Impact of Amide and Carboxylic Acid Group Modifications on Biological Response

The amide and carboxylic acid moieties are pivotal to the biological activity of this compound and its analogs. Modifications to these groups, often through bioisosteric replacement, are a key strategy in drug design to improve properties like metabolic stability, cell permeability, and potency. drughunter.comenamine.net

Amide Group Modification: The amide bond can be replaced by various bioisosteres to enhance molecular properties. cambridgemedchemconsulting.com Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are common amide surrogates that can mimic the hydrogen bonding capabilities of the amide while potentially improving metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov For example, the replacement of an amide with a 1,2,3-triazole ring has been investigated to curb drug-induced toxicity while retaining or even enhancing therapeutic efficacy. nih.gov However, the replacement of an ester (a related functional group) with a rigid amide bond has been shown in some cases to reduce binding affinity due to increased stiffness. nih.gov

Carboxylic Acid Group Modification: The carboxylic acid group is a common feature in many biologically active compounds, but it can limit cell permeability and lead to toxicity. enamine.net Bioisosteric replacement of the carboxylic acid is a widely used strategy to overcome these limitations. Common bioisosteres for carboxylic acids include tetrazoles and N-acyl sulfonamides. drughunter.comenamine.net The replacement of a carboxylic acid with a tetrazole ring, for instance, has been shown to significantly increase potency and improve oral bioavailability in certain drug candidates. drughunter.com Other heterocyclic systems like 1,2,4-oxadiazoles and 3-hydroxypyrazoles are also explored as carboxylic acid surrogates. enamine.net The success of such replacements is highly context-dependent, and a variety of bioisosteres are often screened to find an optimal replacement. drughunter.comenamine.net

| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |

| Amide | 1,2,3-Triazole | Improved metabolic stability, potential reduction in toxicity. | nih.govnih.gov |

| Oxadiazole | Can mimic amide planarity and dipole moment, improved metabolic stability. | nih.gov | |

| Carboxylic Acid | Tetrazole | Increased potency, improved oral bioavailability. | drughunter.com |

| N-Acyl Sulfonamide | Common and reliable carboxylic acid replacement. | enamine.net | |

| 1,2,4-Oxadiazole | A frequently used carboxylic acid surrogate. | enamine.net |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a crucial role in the biological activity of chiral compounds. For derivatives of 3-aminopropanoic acid, the spatial arrangement of substituents around a stereocenter can lead to significant differences in the pharmacological activity of the enantiomers. nih.gov The synthesis and biological evaluation of optically active analogs are essential to identify the more potent enantiomer and to develop more selective drugs. nih.govresearchgate.net

In many cases, the biological activity resides primarily in one enantiomer, while the other may be inactive or even contribute to undesirable side effects. For example, in a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, the synthesis of optically active compounds was a key step in identifying potent and selective receptor antagonists. nih.gov The separation of enantiomers is often achieved through techniques like enantioselective N-acylation using enzymes such as lipase (B570770) A. researchgate.net The distinct pharmacological profiles of individual enantiomers underscore the importance of stereochemistry in drug design and development. nih.gov

Comparative Analysis with Structurally Related Propanoic Acid Derivatives

To further understand the SAR of this compound, it is valuable to compare it with structurally related analogs that feature different aromatic systems.

Insights from Analogs with Varied Aromatic Systems (e.g., Naphthyl, Thiazole (B1198619), Indole)

Replacing the phenyl ring of this compound with other aromatic or heteroaromatic systems like naphthyl, thiazole, or indole (B1671886) can significantly impact biological activity. nih.govnih.govnih.gov These modifications alter the size, shape, and electronic properties of the molecule, leading to different interactions with biological targets.

Naphthyl Analogs: The substitution of a phenyl ring with a larger naphthyl system can sometimes enhance activity. In certain series of compounds, 1,4-diaminonaphthalene derivatives have shown potent biological activity. nih.gov SAR studies on some thiazolyl compounds have indicated that a 2-naphthyl substituent can be a favorable component for high antimicrobial activity. nih.gov

Thiazole Analogs: Thiazole is a common heterocycle in medicinal chemistry. nih.gov Studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have identified them as promising scaffolds for developing novel anticancer agents. nih.gov The antiproliferative activity of these thiazole derivatives was found to be structure-dependent, with certain modifications leading to potent activity against both drug-sensitive and drug-resistant cancer cell lines. nih.gov

Indole Analogs: Indole-2-carboxamides have been identified as highly potent antitubercular agents. nih.gov SAR studies on these compounds have led to the discovery of molecules with exceptional activity against replicating Mycobacterium tuberculosis. nih.gov

Correlation Between Structural Features and Biological Performance

The biological performance of this compound derivatives and their analogs is a direct consequence of their structural features. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish a mathematical correlation between the chemical structure and biological activity. researchgate.netmdpi.com

QSAR models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict the biological activity of new compounds. drugdesign.org These studies can provide valuable insights into the key structural requirements for a desired biological response. For example, a QSAR study on meta-substituted phenylpropanoic acids as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists revealed a strong correlation between certain descriptors and the antidiabetic activity of the compounds. researchgate.net

Design Principles for Enhanced Efficacy and Selectivity

The rational design of novel therapeutic agents based on the this compound scaffold is guided by established medicinal chemistry principles. These principles aim to optimize the molecule's interaction with its biological target, thereby enhancing its efficacy and selectivity. Key strategies employed in this process include the identification of the core pharmacophoric features essential for biological activity and the subsequent structural modifications to refine its pharmacological profile.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial first step in the lead optimization process, defining the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For derivatives of aryl propanoic acids, the core pharmacophore generally consists of a hydrophobic aromatic region, a hydrogen bond donor/acceptor, and a carboxylic acid group, which often acts as a key binding element to the target protein. orientjchem.orghumanjournals.com

The process of lead optimization involves systematically modifying the lead compound, in this case, this compound, to improve its potency, selectivity, and pharmacokinetic properties. orientjchem.org Structure-activity relationship (SAR) studies on related arylpropanoic acid derivatives have demonstrated that modifications to the aromatic ring, the propanoic acid side chain, and the acetamido group can significantly impact biological activity. humanjournals.comresearchgate.net

For instance, in the development of potent and selective antagonists for the EP3 receptor, researchers synthesized a series of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs. nih.gov Their findings highlighted the importance of the spatial relationship between the carboxylic acid and the aromatic ring system for receptor affinity.

Table 1: Key Pharmacophoric Features and Potential Modifications

| Feature | Description | Potential Modifications for Optimization |

| Aromatic Ring | Provides a hydrophobic interaction surface. | Introduction of various substituents (e.g., halogens, alkyl groups, methoxy groups) to modulate electronic properties and steric interactions. orientjchem.orgcore.ac.uk |

| Propanoic Acid | Typically acts as a key binding group (e.g., through ionic interactions or hydrogen bonding). | Esterification, amidation, or replacement with bioisosteres to alter binding affinity and pharmacokinetic properties. humanjournals.com |

| Acetamido Group | Can participate in hydrogen bonding and influence solubility and metabolism. | Replacement with other functional groups (e.g., sulfonamides, ureas) to explore different binding interactions and improve metabolic stability. |

Scaffold Hybridization for Multi-Target Inhibition

Scaffold hybridization is an innovative strategy in drug design that involves combining distinct pharmacophoric elements from different molecular scaffolds to create a single hybrid molecule with the potential to interact with multiple biological targets. researchgate.net This approach is particularly relevant for complex diseases where modulating a single target may not be sufficient. The 3-phenylpropanoic acid scaffold serves as a versatile foundation for such hybridization efforts.

Research into the synthesis of novel antimicrobial agents has utilized the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a platform for creating new derivatives. nih.govnih.gov By introducing various heterocyclic moieties onto this core structure, researchers were able to develop compounds with broad-spectrum antimicrobial activity. nih.gov This demonstrates the potential of the propanoic acid scaffold to be functionalized to target different biological entities.

In another example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer candidates by targeting both SIRT2 and EGFR. mdpi.com This highlights the successful application of scaffold hybridization to achieve multi-target inhibition. The core propanoic acid moiety is maintained for its favorable pharmacokinetic properties while the appended heterocyclic systems provide the specific interactions required for inhibiting multiple enzymes.

Table 2: Examples of Scaffold Hybridization Based on Propanoic Acid Derivatives

| Original Scaffold | Hybridizing Moiety | Resulting Biological Activity | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Heterocyclic substituents (e.g., hydrazones) | Broad-spectrum antimicrobial activity | nih.govnih.gov |

| 3-[(4-Acetylphenyl)amino]propanoic acid | Thiazole and phenylthiazole derivatives | Anticancer (SIRT2 and EGFR inhibition) | mdpi.com |

| 3-(Indan-1-yl)-propionic acid | Methoxy substituents on the indan (B1671822) nucleus | Enhanced analgesic and anti-inflammatory activity | core.ac.uk |

These examples underscore the utility of the this compound core as a versatile template for the design of novel therapeutic agents with tailored efficacy and selectivity through the strategic application of pharmacophore-guided optimization and scaffold hybridization.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of published scientific literature reveals a significant gap in detailed computational and molecular modeling studies focused exclusively on the chemical compound This compound . While the methodologies outlined for investigation—including Density Functional Theory (DFT), molecular dynamics (MD) simulations, and molecular docking—are standard and powerful techniques in pharmaceutical research, specific applications to this particular molecule are not documented in available research. Consequently, the creation of a detailed article with specific research findings, data tables, and in-depth analysis as requested is not feasible.

Computational chemistry and molecular modeling are vital for understanding the properties and potential interactions of molecules like this compound. These methods provide insights that are complementary to experimental work. For instance, DFT calculations are frequently used to determine a molecule's electronic structure, reactivity, and optimized geometry. tandfonline.comnih.govscirp.org Similarly, molecular dynamics simulations can elucidate the dynamic behavior of a molecule over time, and molecular docking is instrumental in predicting how a ligand might bind to a biological target such as an enzyme. tandfonline.commdpi.combiomedpharmajournal.org

However, the successful application of these methods and the subsequent reporting of findings require dedicated research. Studies on closely related structures, such as other phenylpropanoic acid derivatives or compounds containing the acetamidophenyl group, have utilized these computational tools to explore their potential as therapeutic agents. wmocollege.ac.inacs.orgacs.org These studies often involve detailed conformational analysis, prediction of binding affinities with specific proteins, and investigation into enzyme-binding mechanisms. acs.orgacs.orgwhiterose.ac.uk

Computational Chemistry and Molecular Modeling in Pharmaceutical Research

Topological and Wave Function Analysis

Topological and wave function analyses are powerful computational methods that allow for a detailed examination of the electron density distribution within a molecule. This, in turn, reveals critical information about chemical bonding, non-covalent interactions, and reactivity. For a molecule like 3-(3-Acetamidophenyl)propanoic acid , these analyses can illuminate the nature of its intramolecular forces and potential intermolecular interactions with a biological receptor.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. youtube.com ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron, thereby identifying regions of space corresponding to chemical bonds, lone pairs, and atomic cores. LOL, a related function, helps in identifying regions where orbitals are localized.

High ELF values in the regions of the covalent bonds, such as the C-C and C-H bonds of the phenyl ring and the propanoic acid chain, as well as the C=O, C-N, and N-H bonds of the acetamido group. This indicates a high degree of electron sharing, characteristic of covalent bonding.

Distinct localization basins corresponding to the lone pairs of electrons on the oxygen and nitrogen atoms of the acetamido and carboxylic acid groups. These regions of high electron density are crucial for understanding the molecule's hydrogen bonding capabilities.

A clear separation between the core and valence electron shells of the carbon, nitrogen, and oxygen atoms.

Similarly, an LOL analysis would complement the ELF findings by pinpointing the spatial regions occupied by localized molecular orbitals, further clarifying the electronic structure and bonding patterns within the molecule.

Table 1: Predicted ELF and LOL Features for this compound

| Molecular Feature | Expected ELF Signature | Expected LOL Signature |

| Phenyl Ring C-C Bonds | High localization between carbon atoms | Localized sigma bond orbitals |

| Propanoic Acid Chain | High localization in C-C and C-H bonds | Distinct localized bond orbitals |

| Acetamido Group C=O | High localization, shifted towards oxygen | Localized sigma and pi bond orbitals |

| Acetamido Group C-N | High localization | Localized sigma bond orbital |

| Carboxylic Acid O-H | High localization, polarized towards oxygen | Localized sigma bond orbital |

| N and O Lone Pairs | Distinct localization basins | Regions of high orbital localization |

Reduced Density Gradient (RDG) for Non-Covalent Interaction Analysis

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions (NCIs) within and between molecules. youtube.com By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions.

For This compound , an RDG analysis would be instrumental in understanding its intramolecular and potential intermolecular interactions. It would likely reveal:

An intramolecular hydrogen bond between the amide hydrogen and the carbonyl oxygen of the carboxylic acid group, or vice versa, depending on the conformational orientation. This would appear as a strong, attractive interaction spike in the RDG plot.

Van der Waals interactions within the phenyl ring and between the phenyl ring and the propanoic acid side chain, represented by broader, weaker attractive regions in the plot.

Potential steric repulsion between closely positioned hydrogen atoms, which would manifest as repulsive spikes.

When studying the interaction of This compound with a biological target, RDG analysis can pinpoint the specific non-covalent interactions, such as hydrogen bonds, halogen bonds (if applicable), and hydrophobic interactions, that stabilize the ligand-receptor complex.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are pivotal components of modern drug discovery, enabling the rapid and cost-effective identification and optimization of potential drug candidates. These methods leverage computational power to screen vast libraries of virtual compounds and to design novel molecules with desired pharmacological properties.

For a molecule like This compound , these methodologies can be employed to explore its potential as a lead compound and to design more potent and selective derivatives.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, SBVS can be used to dock a library of compounds, including derivatives of This compound , into the active site of the target. nih.gov Scoring functions are then used to predict the binding affinity and pose of each compound, allowing for the ranking and selection of the most promising candidates for further experimental testing.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS can be utilized. mdpi.com This approach relies on the knowledge of existing active ligands. A pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity, can be developed based on a set of known active molecules. acs.orgnih.govnih.gov This model is then used to screen virtual libraries for compounds that match the pharmacophore, and thus are likely to be active. For This compound , key pharmacophoric features would include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O groups), and an aromatic ring.

Pharmacophore-Based Virtual Screening Workflow:

Pharmacophore Model Generation: Based on known active compounds or the ligand-binding site of a target protein. nih.govacs.org

Database Screening: Searching large compound databases (e.g., ZINC, ChemDiv) for molecules that fit the pharmacophore model. nih.govacs.org

Hit Filtering: Applying drug-likeness filters (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to narrow down the list of potential candidates.

Molecular Docking: Docking the filtered hits into the target's active site (if known) to refine the selection and predict binding modes.

Virtual Ligand Design: Based on the results of virtual screening and the understanding of the structure-activity relationship (SAR), new derivatives of This compound can be designed. This can involve: